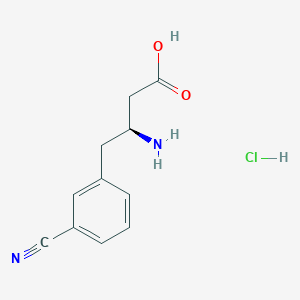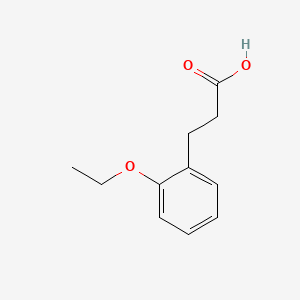
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Übersicht
Beschreibung
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, also known as S-3-Amino-4-(3-cyanophenyl)butanoic acid HCl, is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the production of drugs such as anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of pesticides and herbicides, as well as in the production of dyes and pigments. The compound has a high solubility in water and is stable in air.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of derivatives of amino butanoic acids, including compounds similar to "(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride," which exhibited antimicrobial activity. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties synthesized from amino butanoic acids showed significant antimicrobial and antifungal activities against various pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering and γ-Amino Acids
Another study explored the role of γ-amino acids in crystal engineering, analyzing the crystal structures and intermolecular interactions of multicomponent crystals formed with baclofen, a γ-amino acid derivative. This research provides insights into the conformation, protonation properties, and potential applications in designing new materials with desired physical properties (Báthori & Kilinkissa, 2015).
Polymer and Materials Science
In the context of polymer and materials science, amino acid derivatives have been explored as building blocks for the synthesis of novel polymers. For example, phloretic acid, derived from similar biochemical pathways, has been utilized to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, leading to the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Corrosion Inhibition
Amino acid derivatives have also found application in corrosion inhibition. Compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated effective inhibition of mild steel corrosion in hydrochloric acid, highlighting their potential utility in industrial applications (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAIOCXWQMXNIX-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375859 | |
| Record name | (3S)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | |
CAS RN |
270065-85-5 | |
| Record name | (3S)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)







